FireMaster 695

Vue d'ensemble

Description

FireMaster 695 is a biochemical.

Applications De Recherche Scientifique

Amélioration du polystyrène à impact élevé (HIPS)

Le Décabromodiphénoxyéthane est utilisé comme ignifugeant dans divers matériaux, notamment dans le polystyrène à impact élevé (HIPS). Le HIPS est un type de résine thermoplastique connue pour sa résistance aux chocs, qui est obtenue par greffage de petites quantités de polybutadiène sur une base de polystyrène. Ce composé contribue à améliorer l'ignifugeabilité du HIPS sans compromettre ses propriétés mécaniques .

Amélioration de l'acrylonitrile butadiène styrène (ABS)

De même, le Décabromodiphénoxyéthane est appliqué à l'acrylonitrile butadiène styrène (ABS), un autre polymère thermoplastique. L'ABS combine la résistance et la rigidité des polymères acrylonitrile et styrène avec la ténacité du caoutchouc polybutadiène. L'ajout de Décabromodiphénoxyéthane améliore la résistance au feu de l'ABS, le rendant adapté à une utilisation dans les boîtiers électriques et électroniques, les pièces automobiles et les biens de consommation .

Polyoléfines et élastomères

Dans les polyoléfines et les élastomères, le Décabromodiphénoxyéthane sert d'ignifugeant pour améliorer la sécurité dans les applications où la résistance au feu est cruciale. Les polyoléfines sont utilisées dans l'emballage, les textiles et les composants automobiles, tandis que les élastomères sont utilisés dans les joints, les joints d'étanchéité et les moules flexibles. Le composé garantit que ces matériaux répondent aux normes strictes de sécurité incendie .

Scellants et adhésifs

Le Décabromodiphénoxyéthane se retrouve également dans les scellants et les adhésifs, fournissant une résistance au feu à ces matériaux de liaison. Cette application est essentielle dans les industries de la construction et de la fabrication où des propriétés résistantes au feu sont requises pour des raisons de sécurité .

Textiles et vêtements

L'utilisation du Décabromodiphénoxyéthane s'étend aux textiles et aux vêtements, en particulier ceux qui doivent répondre aux normes de sécurité incendie. Il est incorporé dans les tissus pour empêcher la propagation rapide des flammes, protégeant ainsi les porteurs des dangers d'incendie .

Revêtements et encres

Les revêtements et les encres bénéficient de l'ajout de Décabromodiphénoxyéthane en atteignant des niveaux de résistance au feu plus élevés. Cette application est particulièrement importante pour les matériaux exposés à des températures élevées ou à des sources d'inflammation potentielles .

Ameublement

Les matériaux utilisés dans l'ameublement, tels que les mousses et les tissus d'ameublement, sont traités avec du Décabromodiphénoxyéthane pour se conformer aux normes de sécurité incendie. Cela garantit que les meubles ne contribuent pas à la propagation du feu dans les maisons et les espaces commerciaux .

Produits en caoutchouc

Enfin, le Décabromodiphénoxyéthane est utilisé dans les produits en caoutchouc pour améliorer leurs propriétés ignifuges. Cette application est vitale pour les composants en caoutchouc utilisés dans des environnements où le risque d'incendie est une préoccupation .

Mécanisme D'action

Target of Action

FireMaster 695 primarily targets the flame propagation process in materials. It is designed to interfere with the combustion process, reducing the flammability of the material .

Mode of Action

The mode of action of this compound involves the release of bromine atoms during combustion. These atoms can capture free radicals involved in the flame propagation process, thereby interrupting the combustion cycle and suppressing the flame .

Biochemical Pathways

This compound and its components have been shown to enhance adipogenesis and the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ) on the adipocyte protein 2 (aP2) promoter . This suggests that this compound may interact with biochemical pathways involved in fat cell differentiation and development.

Pharmacokinetics

It is known that the compound is highly persistent and has a low solubility, suggesting that it may have poor bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the reduction of flammability in materials. By interfering with the combustion process, it helps to prevent the spread of fire . On a molecular level, this compound and its components have been shown to enhance adipogenesis, suggesting potential effects on fat cell development .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to light and heat can potentially degrade the compound, reducing its effectiveness . Furthermore, the compound’s persistence and potential for bioaccumulation mean that it can remain in the environment for extended periods .

Analyse Biochimique

Biochemical Properties

1,2-Bis(pentabromophenoxy)ethane interacts with several biomolecules, including enzymes and proteins, within biological systems. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. This interaction can lead to the inhibition of these enzymes, affecting the metabolic processes in cells . Additionally, 1,2-Bis(pentabromophenoxy)ethane can interact with cellular receptors, potentially disrupting normal cellular signaling pathways.

Cellular Effects

The effects of 1,2-Bis(pentabromophenoxy)ethane on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Activation of AhR by this compound can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects . Furthermore, 1,2-Bis(pentabromophenoxy)ethane can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, 1,2-Bis(pentabromophenoxy)ethane exerts its effects through several mechanisms. It can bind to and inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can activate the aryl hydrocarbon receptor, resulting in changes in gene expression and disruption of normal cellular functions . The compound’s ability to induce oxidative stress further contributes to its toxicological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Bis(pentabromophenoxy)ethane have been studied over various time frames. It has been observed that the compound is relatively stable, with minimal degradation over time. Long-term exposure to 1,2-Bis(pentabromophenoxy)ethane can lead to persistent changes in cellular function, including sustained oxidative stress and chronic activation of the aryl hydrocarbon receptor . These effects highlight the potential for long-term toxicity in exposed organisms.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of 1,2-Bis(pentabromophenoxy)ethane vary with dosage. At lower doses, the compound may cause mild oxidative stress and minor changes in gene expression. At higher doses, significant toxic effects have been observed, including liver damage, disruption of endocrine function, and increased mortality . These findings underscore the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

1,2-Bis(pentabromophenoxy)ethane is metabolized primarily by cytochrome P450 enzymes. The metabolic pathways involve the hydroxylation and debromination of the compound, leading to the formation of various metabolites These metabolites can further interact with cellular components, potentially leading to additional toxic effects

Transport and Distribution

Within cells and tissues, 1,2-Bis(pentabromophenoxy)ethane is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can lead to prolonged exposure and increased risk of toxicity. The compound’s distribution within the body is influenced by its lipophilicity and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 1,2-Bis(pentabromophenoxy)ethane is primarily within the endoplasmic reticulum and mitochondria. These organelles are critical for the compound’s activity, as they house the enzymes and receptors it interacts with . The localization to these compartments can lead to targeted effects on cellular metabolism and energy production. Additionally, post-translational modifications may direct the compound to specific subcellular locations, influencing its activity and function.

Activité Biologique

1,2-Bis(pentabromophenoxy)ethane, also known as ethane-1,2-diyl bis[penta-bromobenzene] (CAS No. 61262-53-1), is a brominated flame retardant widely used in various applications, including textiles and plastics. This compound has garnered attention due to its potential biological activity and environmental impact. This article synthesizes current research findings on the biological activity of this compound, including its toxicity, biotransformation, and effects on various biological systems.

- Molecular Formula : C14H4Br10

- Molecular Weight : 603.8 g/mol

- Uses : Primarily used as a flame retardant in electrical, electronic, building materials, and automotive applications.

Subchronic Oral Toxicity

A significant study evaluated the subchronic oral toxicity of 1,2-bis(pentabromophenyl)ethane in male and female rats. The rats were administered varying doses (0, 100, 320, and 1000 mg/kg/day) for 90 days. Key findings included:

- Weight Changes : High-dose groups exhibited significant weight loss compared to controls.

- Biochemical Alterations : Changes in liver enzyme levels indicated potential hepatotoxicity.

- Histopathological Findings : Examination revealed altered tissue morphology in high-dose groups, particularly in the liver and kidneys .

Biotransformation Studies

Research has indicated that 1,2-bis(pentabromophenyl)ethane undergoes biotransformation in biological systems. A study involving male Sprague-Dawley rats showed:

- Metabolite Identification : At least seven metabolites were identified post-exposure, suggesting complex metabolic pathways.

- Tissue Distribution : The compound was found in various tissues (liver, kidney, adipose), with concentrations significantly lower than those of decabromodiphenyl ether (BDE-209) but still indicative of bioaccumulation .

Endocrine Disruption

Studies have suggested that exposure to brominated flame retardants like 1,2-bis(pentabromophenyl)ethane may disrupt endocrine functions:

- Thyroid Hormone Levels : Alterations in thyroid hormone levels were observed in exposed rats, indicating potential endocrine-disrupting effects .

Reproductive Toxicity

Research has indicated possible reproductive toxicity associated with high doses of this compound:

- Ovarian Activity : Female rats exposed to high doses showed altered ovarian activity and hormonal changes .

Environmental Impact

The environmental persistence and bioaccumulation potential of 1,2-bis(pentabromophenyl)ethane raise concerns:

- Bioaccumulation : The compound's presence was noted in aquatic organisms and sediments, indicating potential risks to wildlife.

- Debromination Risks : Debromination can lead to the formation of lower brominated congeners that may exhibit different toxicological profiles .

Comparative Analysis with Other Brominated Compounds

| Compound | Molecular Weight | Toxicity Level | Bioaccumulation Potential | Endocrine Disruption |

|---|---|---|---|---|

| 1,2-Bis(pentabromophenyl)ethane | 603.8 g/mol | Moderate | High | Yes |

| Decabromodiphenyl ether (BDE-209) | 959.5 g/mol | Low | Very High | Yes |

Case Studies

Several case studies highlight the biological activity of brominated flame retardants:

- Case Study on Rat Models : Rats exposed to varying doses exhibited significant metabolic changes and alterations in thyroid hormone levels.

- Environmental Risk Assessment : Evaluations indicated low direct toxic effects on humans but highlighted risks for sediment and soil organisms from industrial applications .

Propriétés

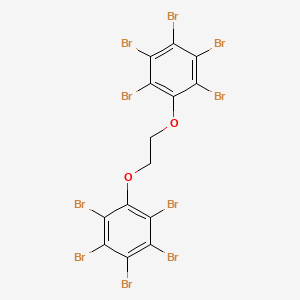

IUPAC Name |

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEPQBZQAGCZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Br10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886428 | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1003.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61262-53-1 | |

| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61262-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FireMaster 695 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061262531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[ethane-1,2-diylbisoxy]bis[pentabromobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.